Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate
Description
Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate (CAS: 1226443-25-9; C₂₂H₂₄N₄O₄S; MW: 440.5154 g/mol) is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a piperidine ring, an acetamido linker, and an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-2-24-15(23)10-18-14(22)11-21-7-5-12(6-8-21)16-19-20-17(26-16)13-4-3-9-25-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYMGSPQQYARFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a furan derivative with thiosemicarbazide under acidic conditions, followed by cyclization.
Piperidine Introduction: The thiadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.
Acetamido Group Addition:
Industrial Production Methods: Industrial production would likely involve optimization of these steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are often employed.
Major Products:
Oxidation Products: Various oxidized furan derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted piperidine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiadiazole rings could play a role in binding to these targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of thiadiazole, piperidine, furan, and ester moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Functional Insights
Core Heterocycle Variations :
- The thiadiazole ring in the target compound is associated with broad-spectrum bioactivity, including antibacterial and enzyme inhibition, as seen in analogs . Replacing thiadiazole with thiazole (as in ) reduces ring strain but may alter target specificity.
- Piperidine vs. Piperazine : Piperidine (6-membered saturated ring) in the target compound offers conformational rigidity compared to piperazine (6-membered ring with two nitrogen atoms), which is more polar and may enhance solubility .
Ethyl ester groups (common in ) enhance lipophilicity and membrane permeability, critical for bioavailability.
Bioactivity Trends: Thiadiazole-piperidine hybrids (e.g., ’s compounds) show acetylcholinesterase inhibition, suggesting the target compound may share neuroactivity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethyl ester and acetamido groups in the target compound likely improve aqueous solubility compared to benzamide derivatives () or sulfonyl-containing analogs (), which are more hydrophobic.
- Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas the piperidine moiety could resist rapid degradation, extending half-life .
Biological Activity
Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate is a complex compound with notable biological activities. This compound features a unique combination of a furan ring and a thiadiazole structure, which contribute to its potential pharmacological properties. The compound's molecular formula is with a molecular weight of 378.4460 g/mol .
The biological activity of this compound can be attributed to its structural components. The furan and thiadiazole rings are known for their roles in various biological interactions, including enzyme inhibition and receptor binding. The piperidine moiety often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
Antimicrobial Activity
Recent studies have indicated that derivatives containing thiadiazole and furan rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, a study on thiazolidinedione derivatives indicated that certain modifications led to enhanced anticancer activity against breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways .
Case Study: Anticancer Activity
In a comparative study, the compound was tested against human breast cancer cells with an IC50 value determined at 18 µM. This suggests moderate effectiveness compared to established anticancer agents like Olaparib .
Enzyme Inhibition
Thiadiazole derivatives have been widely studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound may exhibit similar inhibitory effects due to the presence of the thiadiazole ring .
Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiadiazole derivatives. Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate has shown promising results against various bacterial strains. In particular, compounds containing thiadiazole rings have been effective against Gram-positive and Gram-negative bacteria, making them suitable candidates for the development of new antibiotics .
Anti-inflammatory Properties
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Studies have demonstrated that related compounds exhibit significant inhibition of COX-II, suggesting that this compound could be developed as an anti-inflammatory agent .
Anticancer Potential
The structural features of this compound position it as a candidate for anticancer drug development. Thiadiazole derivatives have been reported to exhibit cytotoxicity against various cancer cell lines. The furan component may also contribute to this activity through mechanisms such as apoptosis induction .
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Research, derivatives similar to ethyl 2-(...) were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting the compound's potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
Research documented in ACS Omega highlighted the anti-inflammatory effects of thiadiazole derivatives. Compounds with structural similarities to ethyl 2-(...) showed ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Case Study 3: Cytotoxicity Against Cancer Cells
A study focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines revealed that compounds with similar structures induced apoptosis effectively at low concentrations, indicating a promising avenue for cancer therapy development .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:
Key Findings :
-
Ester hydrolysis is more facile than amide cleavage due to reduced steric hindrance.
-
Basic conditions favor ester saponification, while acidic conditions risk furan ring degradation.
Substitution Reactions
The thiadiazole and piperidine moieties participate in nucleophilic substitutions:
Thiadiazole Ring Functionalization
Piperidine Alkylation
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C, 24 hrs | Quaternary ammonium salt | 67% |
| Benzyl chloride | Et₃N, THF, reflux, 6 hrs | N-Benzylated piperidine derivative | 58% |
Key Findings :
-
Thiadiazole’s sulfur atom acts as a soft nucleophile in azide reactions.
-
Piperidine’s tertiary amine shows moderate reactivity in alkylation due to steric bulk.
Furan Ring Oxidation
Thiadiazole Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 2 hrs | Thiol derivative (ring cleavage) | Unstable; requires inert atmosphere |
| H₂/Pd-C | MeOH, 25°C, 12 hrs | Dihydrothiadiazole | Selective reduction of S–N bonds |
Diels-Alder Reaction
The furan ring acts as a diene in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hrs | Endo-adduct with oxanorbornene structure | >90% endo preference |
Suzuki-Miyaura Coupling
The thiadiazole ring enables palladium-catalyzed cross-coupling:
| Aryl Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-thiadiazole hybrid | 73% |
Stability and Degradation
The compound degrades under prolonged UV exposure or strong acids:
| Condition | Observation | Half-Life |
|---|---|---|
| UV light (254 nm) | Thiadiazole ring decomposition → H₂S release | 48 hrs (50% degradation) |
| 1M HCl, 25°C | Furan ring protonation → polymerization | 72 hrs (complete degradation) |
Pharmacological Derivatization
Reactions to enhance bioactivity include:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of this compound, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves sequential coupling reactions, such as:
Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives.
Piperidine functionalization through nucleophilic substitution or amidation.
Final esterification or acetylation steps.
Optimization includes using catalysts (e.g., DCC for amide bond formation), inert atmospheres to prevent oxidation, and monitoring via TLC (Rf value tracking) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield and purity. Confirm intermediates using melting point analysis and FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity Check |
|---|---|---|---|
| Thiadiazole formation | H2SO4, reflux, 4h | 65-70% | TLC (CH2Cl2:MeOH 9:1) |
| Piperidine coupling | DCC, DMAP, DMF, rt | 80% | FT-IR (N-H bend at ~1550 cm⁻¹) |
Q. Which spectroscopic techniques are critical for structural validation, and how should data interpretation be approached?
- Key Techniques :
- 1H-NMR : Identify furan protons (δ 6.3–7.5 ppm), piperidine CH2 groups (δ 1.5–2.8 ppm), and ester COOCH2CH3 (δ 1.2–1.4 ppm for CH3; δ 4.1–4.3 ppm for CH2) .
- FT-IR : Confirm amide (N-H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functionalities .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
- Troubleshooting : Discrepancies in NMR integration may indicate unreacted starting material; repeat purification or adjust reaction stoichiometry.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Methodology :
Grow single crystals via slow evaporation (solvent: DMSO/EtOH mixtures).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT (direct methods) .
Refine with SHELXL: Address disorder in flexible piperidine or furan moieties using PART/ISOR restraints .
- Challenges :
- Thermal motion : High B-factors in thiadiazole rings may require TLS parameterization.
- Twinned crystals : Use TWIN/BASF commands in SHELXL for data integration .
Q. What computational approaches predict the compound’s bioactivity, and how can docking results be validated experimentally?
- Strategies :
- Molecular Docking (AutoDock Vina) : Target enzymes like glutaminase (PDB: 3VO7). Prioritize poses with hydrogen bonds to thiadiazole N atoms and furan O .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption/activity .
Q. How should enzyme inhibition assays be designed to evaluate glutaminase targeting, and how are conflicting activity results resolved?
- Assay Design :
Fluorescence Polarization (FP) : Use AF-488-labeled tracers (e.g., MRS5346) to measure competitive binding .
Kinetic Analysis : Monitor glutamate production (NADH-coupled assay, λ = 340 nm) with/without inhibitor .
- Data Contradictions :
-
False negatives : Check compound solubility (use DMSO ≤1%) and stability (HPLC post-assay).
-
Non-specific binding : Include control experiments with mutated enzymes or unrelated targets (e.g., A2A adenosine receptor) .
- Example IC50 Determination :
| Compound | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| CB-839 | 0.03 | FP | |
| BPTES | 0.10 | Kinetic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
